Cas no 54629-99-1 (3-Phenoxypyridine-4-carboxylic Acid)

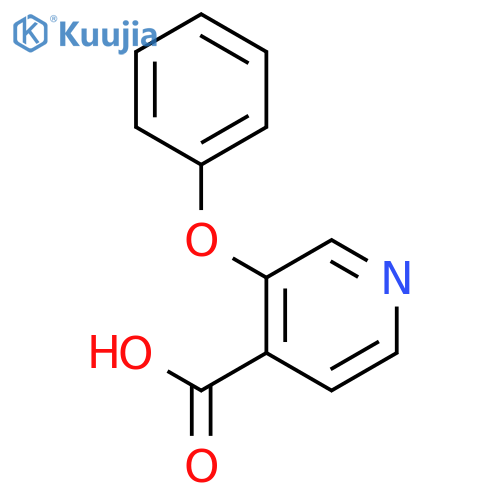

54629-99-1 structure

商品名:3-Phenoxypyridine-4-carboxylic Acid

CAS番号:54629-99-1

MF:C12H9NO3

メガワット:215.204763174057

MDL:MFCD24160363

CID:3312025

PubChem ID:12202652

3-Phenoxypyridine-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 4-PYRIDINECARBOXYLIC ACID, 3-PHENOXY-

- AKOS022651644

- 3-phenoxypyridine-4-carboxylic acid

- 54629-99-1

- Z1473284016

- 3-phenoxypyridine-4-carboxylicacid

- EN300-200306

- ECA62999

- SCHEMBL238351

- 3-Phenoxypyridine-4-carboxylic Acid

-

- MDL: MFCD24160363

- インチ: InChI=1S/C12H9NO3/c14-12(15)10-6-7-13-8-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15)

- InChIKey: FDQFTGXHOIXOCY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 215.058243149Da

- どういたいしつりょう: 215.058243149Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-Phenoxypyridine-4-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-200306-0.25g |

3-phenoxypyridine-4-carboxylic acid |

54629-99-1 | 95% | 0.25g |

$487.0 | 2023-11-13 | |

| Enamine | EN300-200306-2.5g |

3-phenoxypyridine-4-carboxylic acid |

54629-99-1 | 95% | 2.5g |

$1931.0 | 2023-11-13 | |

| Enamine | EN300-200306-0.05g |

3-phenoxypyridine-4-carboxylic acid |

54629-99-1 | 95% | 0.05g |

$229.0 | 2023-11-13 | |

| Enamine | EN300-200306-5g |

3-phenoxypyridine-4-carboxylic acid |

54629-99-1 | 95% | 5g |

$2858.0 | 2023-11-13 | |

| A2B Chem LLC | AW03399-10g |

3-phenoxypyridine-4-carboxylic acid |

54629-99-1 | 95% | 10g |

$4494.00 | 2024-04-19 | |

| 1PlusChem | 1P01B8RR-5g |

3-phenoxypyridine-4-carboxylic acid |

54629-99-1 | 95% | 5g |

$3595.00 | 2024-04-30 | |

| Enamine | EN300-200306-1g |

3-phenoxypyridine-4-carboxylic acid |

54629-99-1 | 95% | 1g |

$986.0 | 2023-11-13 | |

| A2B Chem LLC | AW03399-500mg |

3-phenoxypyridine-4-carboxylic acid |

54629-99-1 | 95% | 500mg |

$844.00 | 2024-04-19 | |

| Aaron | AR01B903-500mg |

3-phenoxypyridine-4-carboxylic acid |

54629-99-1 | 95% | 500mg |

$1081.00 | 2025-02-09 | |

| 1PlusChem | 1P01B8RR-1g |

3-phenoxypyridine-4-carboxylic acid |

54629-99-1 | 95% | 1g |

$1131.00 | 2025-03-19 |

3-Phenoxypyridine-4-carboxylic Acid 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

54629-99-1 (3-Phenoxypyridine-4-carboxylic Acid) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬